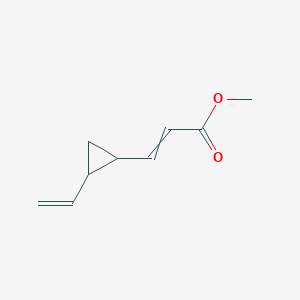
Methyl 3-(2-ethenylcyclopropyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-ethenylcyclopropyl)prop-2-enoate is an organic compound with a unique structure that includes a cyclopropyl ring and an ethenyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-ethenylcyclopropyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions are crucial to achieving high purity and yield in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-ethenylcyclopropyl)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(2-ethenylcyclopropyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor to bioactive compounds.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-(2-ethenylcyclopropyl)prop-2-enoate exerts its effects involves interactions with various molecular targets. The cyclopropyl ring and ethenyl group can participate in reactions that modify the structure and function of target molecules. These interactions can influence pathways involved in chemical synthesis and biological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Methyl (2E)-3-(2-nitrophenyl)prop-2-enoate
Uniqueness
Methyl 3-(2-ethenylcyclopropyl)prop-2-enoate is unique due to the presence of the cyclopropyl ring and ethenyl group, which confer distinct reactivity and properties compared to other similar compounds. These structural features make it a valuable compound in various research and industrial applications.
Properties
CAS No. |
61871-64-5 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
methyl 3-(2-ethenylcyclopropyl)prop-2-enoate |
InChI |
InChI=1S/C9H12O2/c1-3-7-6-8(7)4-5-9(10)11-2/h3-5,7-8H,1,6H2,2H3 |
InChI Key |
CITYGYUXZWAZMG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1CC1C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















